N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as ABT-594, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the mid-1990s by a team of researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the activation of the alpha4beta2 nicotinic acetylcholine receptor, which is found in various parts of the central nervous system. This receptor is involved in the modulation of pain signals, and its activation by this compound results in the release of various neurotransmitters that can inhibit pain transmission.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain signals, the release of various neurotransmitters, and the inhibition of inflammation. This compound has also been shown to have some effects on the cardiovascular system, although the exact mechanisms of these effects are not yet fully understood.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. However, there are also some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and facilities to handle this compound safely.
Future Directions
There are several potential future directions for research on N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new drugs that are based on the structure of this compound, but that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other areas, such as addiction and depression. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the cardiovascular system.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in the modulation of pain signals in the central nervous system. While this compound has several advantages for use in laboratory experiments, there are also some limitations to its use, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain. This compound is a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in the modulation of pain signals in the central nervous system. This compound has been shown to be effective in animal models of pain, and it is currently being investigated as a potential treatment for various types of chronic pain.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)15(20)17-11-13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQFMVKAPFKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.